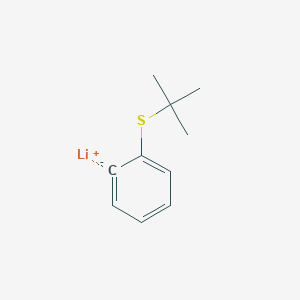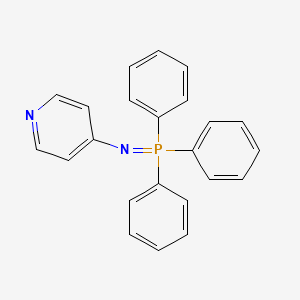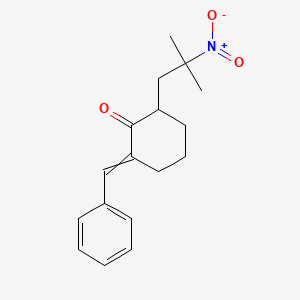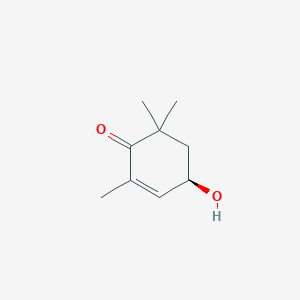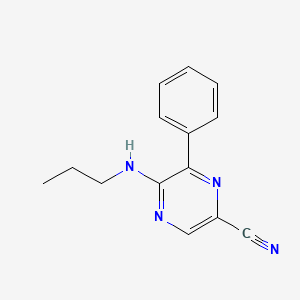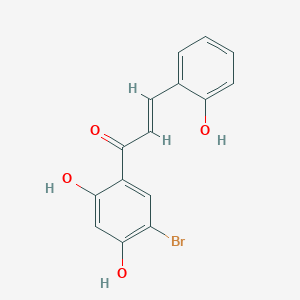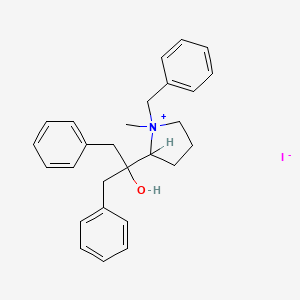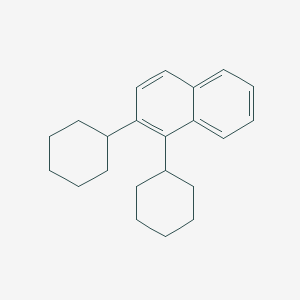
Chloromethyl 5-chloro-octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 5-chloro-octanoate is an organic compound with the molecular formula C₉H₁₆Cl₂O₂ and a molecular weight of 227.128 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom attached to an octanoate chain, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl 5-chloro-octanoate can be synthesized through the esterification of 5-chlorooctanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl 5-chloro-octanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted products such as amides, ethers, and thioethers.
Hydrolysis: 5-chlorooctanoic acid and chloromethyl alcohol.
Oxidation: Carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chloromethyl 5-chloro-octanoate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of chloromethyl 5-chloro-octanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted products . The ester bond in the compound can be hydrolyzed to release 5-chlorooctanoic acid and chloromethyl alcohol, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl 5-chlorohexanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 5-chlorodecanoate: Similar structure but with a longer carbon chain.
Chloromethyl 5-chlorobutanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Chloromethyl 5-chloro-octanoate is unique due to its specific chain length, which imparts distinct chemical properties and reactivity compared to its shorter or longer chain analogs. The presence of both a chloromethyl group and a chlorine atom on the octanoate chain provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
80418-67-3 |
|---|---|
Formule moléculaire |
C9H16Cl2O2 |
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
chloromethyl 5-chlorooctanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-4-8(11)5-3-6-9(12)13-7-10/h8H,2-7H2,1H3 |
Clé InChI |
JUVOKRBZTUYKPF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCCC(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
